molecular formula C21H16ClF3N2O3 B2943245 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate CAS No. 338750-30-4

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2943245
CAS No.: 338750-30-4
M. Wt: 436.82
InChI Key: KJYJFLGYUBQFBV-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chloro group at position 3 and a trifluoromethyl group at position 5. A phenylcarbamate moiety is attached via a methyl bridge to the pyridine ring, with the carbamate group further linked to a 4-methoxyphenyl substituent. The molecular formula is C22H17ClF3N2O3, and its molecular weight is approximately 473.83 g/mol (calculated). Key structural attributes include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • Chloro substituent: Contributes to electronic effects and steric interactions.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-29-16-8-4-15(5-9-16)27-20(28)30-17-6-2-13(3-7-17)10-19-18(22)11-14(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYJFLGYUBQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it inhibits bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . This inhibition disrupts the production of essential metabolites, leading to bacterial growth attenuation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Relevance
4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Methyl}Phenyl N-(4-Methoxyphenyl)Carbamate (Target) C22H17ClF3N2O3 473.83 4-Methoxyphenyl, Trifluoromethyl, Chloro Not reported Likely enzyme inhibition
4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Methyl}Phenyl N-(3,4-Dichlorophenyl)Carbamate C21H14Cl3F3N2O3 475.68 3,4-Dichlorophenyl Not reported Increased lipophilicity
[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-Yl]Methyl N-(3-Chlorophenyl)Carbamate C25H22ClN3O3 455.91 Pyrazole core, 3-Chlorophenyl Not reported Potential pesticidal activity
N-(4-Methoxyphenyl)-2-{4-[4-(Trifluoromethyl)Phenoxy]Phenoxy}Propanamide C23H19F3NO4 430.40 Trifluoromethylphenoxy, Propanamide Not reported Unknown

Key Observations :

  • Chlorine vs. Methoxy Substituents : Replacement of dichlorophenyl (475.68 g/mol) with methoxyphenyl (473.83 g/mol) reduces molecular weight and may improve solubility due to the electron-donating methoxy group .
  • Carbamate vs. Carboxamide : Carbamates (e.g., target compound) generally exhibit higher hydrolytic stability compared to carboxamides (e.g., compounds), impacting metabolic pathways .
  • Trifluoromethyl Group : Present in all compared compounds, this group enhances resistance to oxidative metabolism and increases binding affinity to hydrophobic enzyme pockets .

Biological Activity

The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClF3N3O2
  • Molecular Weight : 393.79 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly those involved in cellular signaling pathways. It is hypothesized to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the trifluoromethyl group enhances its potency and selectivity towards certain CDK isoforms.

In Vitro Studies

In vitro studies have demonstrated that the compound has significant inhibitory effects on various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against CDK9, indicating strong potential as an anticancer agent. The selectivity profile against other kinases, such as CDK2 and CDK7, suggests that it could minimize off-target effects, making it a promising candidate for further development.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against A2780 ovarian cancer cells, revealing an IC50 value of approximately 126 nM, which is comparable to established chemotherapeutic agents .
    • In xenograft models, oral administration resulted in complete remission in treated animals, showcasing its potential for clinical application .
  • Selectivity Profile :
    • The compound exhibited high selectivity for CDK9 over CDK2 with a selectivity ratio exceeding 1000, indicating a favorable pharmacological profile that could lead to reduced side effects in clinical settings .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (nM)Mechanism of Action
AnticancerA2780126CDK9 inhibition
AnticancerMOLM-1380Apoptosis induction
SelectivityCDK2>5000High selectivity
SelectivityCDK7>5000High selectivity

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